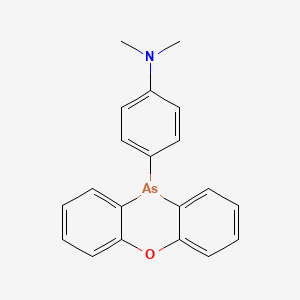
N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline is a chemical compound with the molecular formula C20H18AsNO. It is characterized by the presence of an arsenic atom within its structure, making it a unique organoarsenic compound. The compound is known for its complex molecular structure, which includes aromatic rings and a tertiary amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline typically involves the reaction of 4-(10H-phenoxarsinin-10-yl)aniline with dimethylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The presence of the arsenic atom plays a crucial role in its activity, influencing its binding affinity and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline
- N,N-Dimethyl-4-(10H-phenoxazin-10-yl)aniline
Uniqueness
N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds that do not contain arsenic, making it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
51440-00-7 |
|---|---|
Fórmula molecular |
C20H18AsNO |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-phenoxarsinin-10-ylaniline |
InChI |
InChI=1S/C20H18AsNO/c1-22(2)16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,1-2H3 |
Clave InChI |
QPWFCFNEMBYJBY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



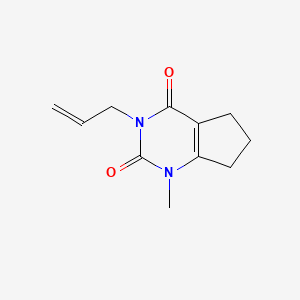

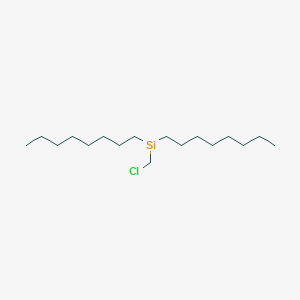
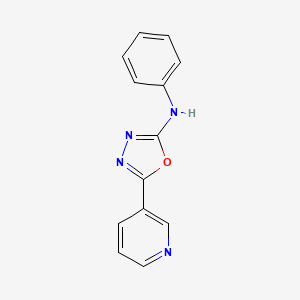

![N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline](/img/structure/B14648165.png)
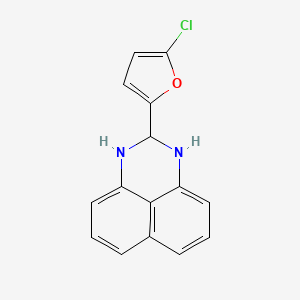
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)
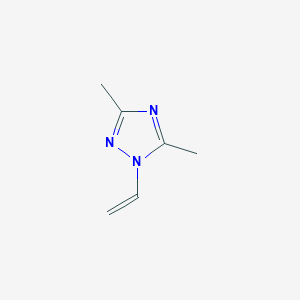
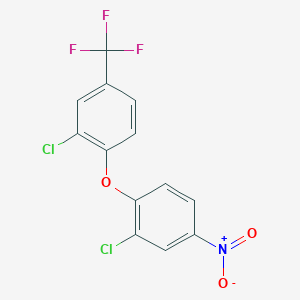
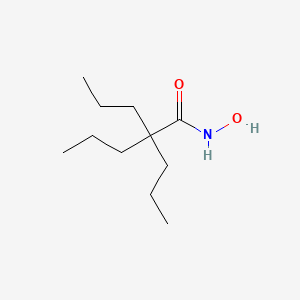
![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)

